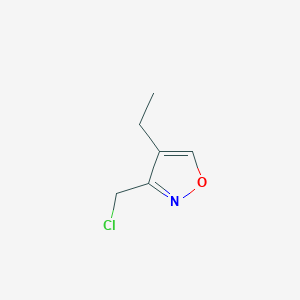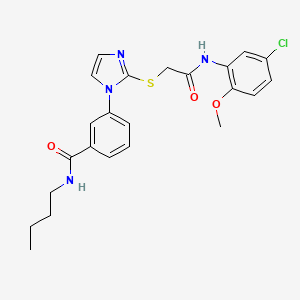![molecular formula C18H25NO3 B2640449 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide CAS No. 899957-61-0](/img/structure/B2640449.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antiviral Activity
Research has been conducted on the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives bearing an amide group, which showed promising activity against human coronaviruses. These findings point to the potential of such structures in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Metal Complexes and Coordination Chemistry
The synthesis and characterization of vic-dioxime compounds containing the 1,3-dioxolane ring and their metal complexes have been explored. These studies highlight the importance of such compounds in the development of coordination chemistry and potential applications in catalysis and material science (E. Canpolat & M. Kaya, 2004).
Synthetic Methodologies
The development of efficient synthetic methodologies for 1,4-dioxaspiro[4.5]decan-8-one demonstrates its utility as a bifunctional synthetic intermediate in the production of pharmaceutical intermediates, liquid crystals, and insecticides. This research underlines the compound's significance in organic synthesis (Zhang Feng-bao, 2006).
Palladium-Catalyzed Aminocarbonylation
A study on the palladium-catalyzed aminocarbonylation of iodoalkene derived from 2-acetylcyclohexanone to yield 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides showcases the application of these compounds in creating valuable intermediates for further chemical transformations (R. Farkas et al., 2015).
Receptor Agonist Development
The synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists underline the importance of such compounds in the development of new therapeutic agents for neurological disorders (S. Franchini et al., 2017).
Insect Pheromones and Natural Products
Investigations into spiroacetals in insects reveal the broad occurrence of these compounds in nature, particularly as components of insect secretions and pheromones. This research provides valuable insights into the ecological roles of such compounds and their potential applications in pest control (W. Francke & W. Kitching, 2001).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-17(10-9-15-7-3-1-4-8-15)19-13-16-14-21-18(22-16)11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYVDOEBRSPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2640368.png)


![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)






![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)